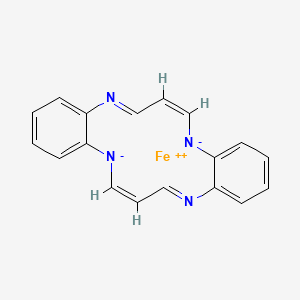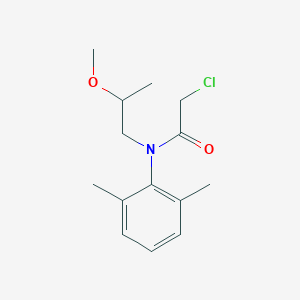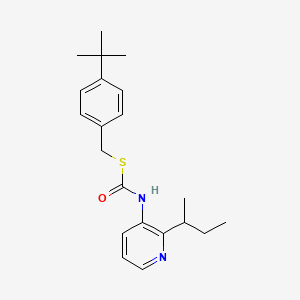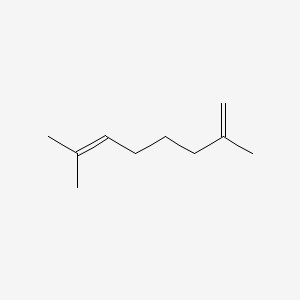
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- is a complex iron compound with a unique structure that includes a tetraazacyclotetradecine ring system
Preparation Methods
The synthesis of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- typically involves the reaction of iron salts with the appropriate ligand precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, which may involve the addition of electrons to the iron center.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
Scientific Research Applications
Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in industrial processes that require specific catalytic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its iron center and the surrounding ligand system. The pathways involved may include electron transfer processes, coordination with other molecules, and catalytic activities. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other iron complexes with different ligand systems. These compounds may have varying properties and applications based on their structure. For example, iron complexes with different tetraazacyclotetradecine derivatives may exhibit different catalytic activities or biological interactions. The uniqueness of Iron, (7,16-dihydrodibenzo(b,i)(1,4,8,11)tetraazacyclotetradecinato(2-)-kappaN5,kappaN9,kappaN14,kappaN18)-, (SP-4-1)- lies in its specific ligand arrangement and the resulting properties .
Properties
CAS No. |
50792-65-9 |
|---|---|
Molecular Formula |
C18H14FeN4 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(4Z,15Z)-2,13-diaza-6,17-diazanidatricyclo[16.4.0.07,12]docosa-1(22),2,4,7,9,11,13,15,18,20-decaene;iron(2+) |
InChI |
InChI=1S/C18H14N4.Fe/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20-16;/h1-14H;/q-2;+2/b11-5-,14-6-,20-12?,21-13?; |
InChI Key |
FBHCGLCVBINDAE-NWZZJJBESA-N |
Isomeric SMILES |
C1=CC=C2N=C/C=C\[N-]C3=CC=CC=C3N=C/C=C\[N-]C2=C1.[Fe+2] |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C=CC=NC3=CC=CC=C3[N-]C=CC=N2.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)




![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)



![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
